molecular formula C11H15N3O4S B5633304 1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine

1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B5633304
M. Wt: 285.32 g/mol
InChI Key: LLTMHDQEWCGGDU-UHFFFAOYSA-N
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Description

1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine is an organic compound belonging to the class of phenylpiperazines This compound consists of a piperazine ring substituted with a methyl group at the nitrogen atom and a 2-nitrophenylsulfonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine can be achieved through several methods. One common approach involves the reaction of 1-methylpiperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazine
  • 1-methyl-4-[(2-chlorophenyl)sulfonyl]piperazine
  • 1-methyl-4-[(2-bromophenyl)sulfonyl]piperazine

Uniqueness

1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the 2-nitrophenylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-methyl-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-12-6-8-13(9-7-12)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTMHDQEWCGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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